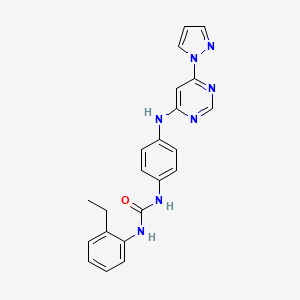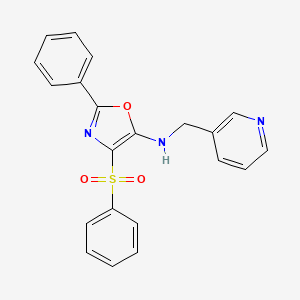![molecular formula C12H12N2O4 B2797004 3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole CAS No. 951923-68-5](/img/structure/B2797004.png)
3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole, also known as DMNPO, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that can be synthesized in the laboratory. DMNPO has been used in various biochemical and physiological studies, including those related to the regulation of gene expression, enzyme activity, cell signaling pathways, and drug metabolism.
Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
Isoxazole, which includes “3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole”, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Antifungal Activities
A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, which are derivatives of isoxazole, were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .
Allylic−Allylic Alkylation
The first application of “3,5-Dimethyl-4-nitro-isoxazole” as a vinylogous pronucleophile in the allylic−allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates was described . The reaction was realized under nucleophilic catalysis conditions with dimeric cinchona alkaloids, providing excellent enantiocontrol of the process .
Synthesis of Dicarboxylic Acid Derivatives
The products obtained from the allylic−allylic alkylation have been confirmed useful in selected chemoselective reactions . The most important one involves the transformation of the isoxazole moiety into a carboxylic acid group, thus opening access to dicarboxylic acid derivatives .
Metal-Free Synthetic Routes
Isoxazoles, including “3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole”, have potential applications in metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Carboxylic Acid Surrogates
Compounds like “3,5-Dimethyl-4-nitro-isoxazole” and its alkylidene derivatives have recently emerged as a useful class of compounds capable of participating in various C−C bond forming reactions . One relevant feature of this group of reactants is the possibility to transform the isoxazole ring system to the carboxylic acid group. As a consequence, they are considered as carboxylic acid surrogates .
Propriétés
IUPAC Name |
3,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-12(9(2)18-13-8)7-17-11-5-3-10(4-6-11)14(15)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTZVEHLSDYCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)

![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2796923.png)

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)


![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)
![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)
![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796939.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)
